

Validating S•••O Chalcogen Bonds: A Comparative Guide to Experimental and Computational Techniques

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methods to Validate the Structure of Compounds with Suspected Sulfur-Oxygen Non-Covalent Interactions.

The accurate structural validation of molecules is paramount in drug discovery and materials science. Non-covalent interactions, while weaker than covalent bonds, play a critical role in molecular conformation, crystal packing, and ligand-receptor binding. Among these, the chalcogen bond, a directional interaction involving a Group 16 element (like sulfur) as a Lewis acid, is of growing importance. This guide provides a comparative overview of key experimental and computational methods used to validate and characterize S•••O chalcogen bonds, a specific type of non-covalent interaction sometimes colloquially misidentified with non-standard terms such as "S-O D6 interaction."

Data Presentation: A Comparative Overview

The validation of a suspected S•••O chalcogen bond relies on a combination of techniques, each providing unique insights into the geometry, strength, and nature of the interaction. Below is a summary of key observables from the principal validation methods.



Validation Method	Key Observables / Parameters	Typical Values / Signatures for S•••O Interaction	Strengths	Limitations
Single-Crystal X- ray Diffraction	S•••O distance; C-S•••O angle	Distance: < 3.25 Å (sum of van der Waals radii); Angle: Approaching 180°	Provides definitive geometric evidence in the solid state.[1][2]	Requires a suitable single crystal; structure may differ from solution phase. [3]
NMR Spectroscopy	Changes in chemical shift (δ); Nuclear Overhauser Effect (NOE) cross-peaks	Downfield or upfield shift of S or O-proximal nuclei upon interaction; NOE between protons near the S and O atoms.[4][5]	Provides evidence of through-space interactions in solution.[5][6][7]	Indirect evidence for the S•••O bond itself; requires suitable nuclei (e.g., protons) for NOESY.
Computational Chemistry (DFT)	Interaction Energy (E_int); Geometric parameters	E_int: Typically -1 to -5 kcal/mol. [8]	Allows for quantification of interaction strength and detailed geometric analysis.[9][10]	Accuracy is dependent on the chosen functional and basis set; represents a gas-phase or implicitly solvated model.
Quantum Theory of Atoms in Molecules (QTAIM)	Bond Critical Point (BCP); Electron Density (ρ); Laplacian of Electron Density ($\nabla^2 \rho$)	Presence of a BCP between S and O; Low ρ and small, positive $\nabla^2 \rho$ at the BCP.	Provides a rigorous topological definition of the interaction based on electron density.[11]	Can be computationally intensive; interpretation requires expertise.







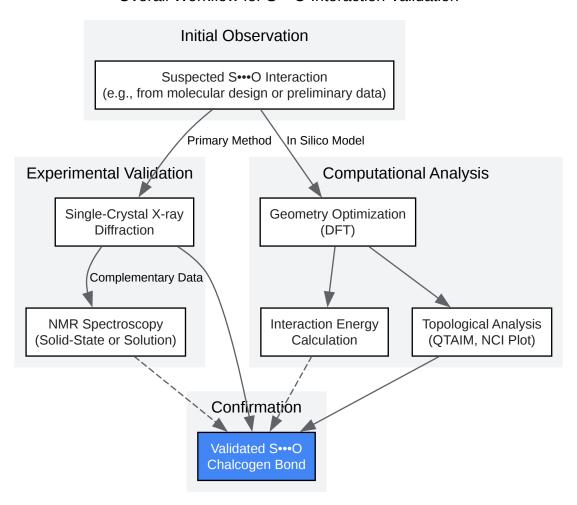
Provides Primarily A green (van der intuitive, 3D qualitative; does Non-Covalent Reduced Density Waals) or bluevisualization of not directly Interaction (NCI) Gradient (RDG) green isosurface the spatial extent provide Plot isosurfaces between the S and nature of the interaction and O atoms.[12] interaction. energies.

Experimental and Computational Workflows

Visualizing the process of validation can clarify the relationships between different techniques. The following diagrams illustrate the typical workflows for a comprehensive study of a suspected S•••O interaction.

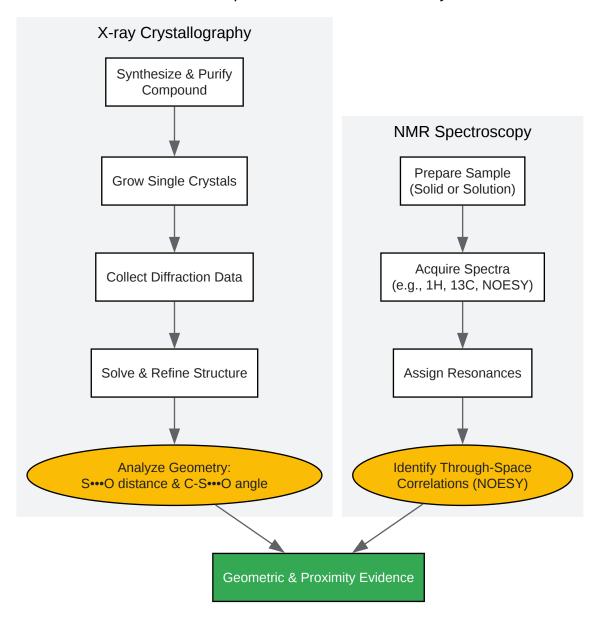


Overall Workflow for S•••O Interaction Validation

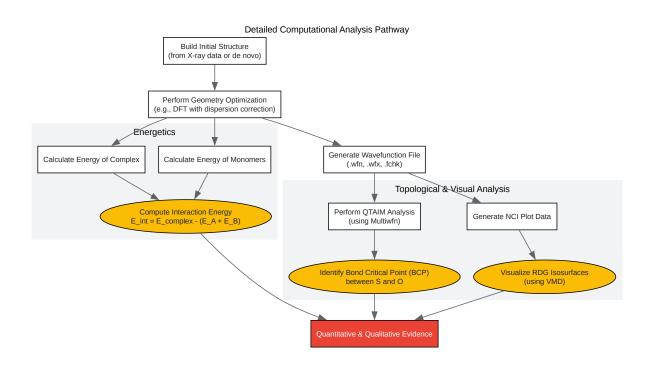




Detailed Experimental Validation Pathway







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References

• 1. pubs.acs.org [pubs.acs.org]



- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Visualizing the Entire Range of Noncovalent Interactions in Nanocrystalline Hybrid Materials Using 3D Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. [PDF] Electronic structure, stability, and cooperativity of chalcogen bonding in sulfur dioxide and hydrated sulfur dioxide clusters: a DFT study and wave functional analysis | Semantic Scholar [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Plotting NCI and AIM with Multiwfn and VMD | Home [sofki.github.io]
- 12. m.youtube.com [m.youtube.com]
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